molecular formula C10H13N3O3 B13002659 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylic acid

1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B13002659
M. Wt: 223.23 g/mol
InChI Key: GSNAUFIHLZXXAK-UHFFFAOYSA-N
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Description

1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid is a heterocyclic compound that features both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method involves the cyclization of hydrazine derivatives with diketones to form the pyrazole ring . This is followed by a coupling reaction with piperidine derivatives under suitable conditions, such as the use of catalysts like palladium or copper .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields . These methods are designed to be more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced forms of the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites on proteins . This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(1H-Pyrazole-4-carbonyl)piperidine-4-carboxylicacid
  • 1-(1H-Pyrazole-5-carbonyl)piperidine-4-carboxylicacid
  • 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylicacid

Uniqueness: 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid is unique due to the specific positioning of the pyrazole and piperidine rings, which can influence its reactivity and binding properties . This structural uniqueness can lead to distinct biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

1-(1H-pyrazole-5-carbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c14-9(8-1-4-11-12-8)13-5-2-7(3-6-13)10(15)16/h1,4,7H,2-3,5-6H2,(H,11,12)(H,15,16)

InChI Key

GSNAUFIHLZXXAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=NN2

Origin of Product

United States

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